molecular formula C11H13FN2O2 B12127348 4-Morpholinecarboxamide, N-(4-fluorophenyl)- CAS No. 84882-84-8

4-Morpholinecarboxamide, N-(4-fluorophenyl)-

Cat. No.: B12127348
CAS No.: 84882-84-8
M. Wt: 224.23 g/mol
InChI Key: UZBQYMOMBCVALW-UHFFFAOYSA-N
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Description

4-Morpholinecarboxamide, N-(4-fluorophenyl)- is a chemical compound with the molecular formula C11H13FN2O2. It is known for its unique structure, which includes a morpholine ring and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinecarboxamide, N-(4-fluorophenyl)- typically involves the reaction of 4-fluoroaniline with morpholine-4-carboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-Morpholinecarboxamide, N-(4-fluorophenyl)- may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Morpholinecarboxamide, N-(4-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-Morpholinecarboxamide, N-(4-fluorophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholinecarboxamide, N-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholinecarboxamide, N-(4-fluorophenyl)- is unique due to its combination of a morpholine ring and a fluorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

84882-84-8

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

N-(4-fluorophenyl)morpholine-4-carboxamide

InChI

InChI=1S/C11H13FN2O2/c12-9-1-3-10(4-2-9)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15)

InChI Key

UZBQYMOMBCVALW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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